![molecular formula C15H11BrN2O3S2 B2642051 N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-25-7](/img/structure/B2642051.png)

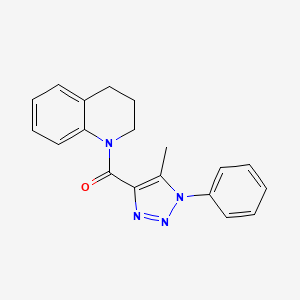

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In

Applications De Recherche Scientifique

1. Antiarrhythmic Activity

N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives demonstrate potential in antiarrhythmic applications. A study by Ellingboe et al. (1992) explored the synthesis and Class III antiarrhythmic activity of a series of related compounds, highlighting their effectiveness in prolonging action potential duration without affecting conduction, which is vital in treating arrhythmias (Ellingboe et al., 1992).

2. Antimalarial Properties

Research conducted by Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamides, including derivatives of this compound. The study highlighted their effective in vitro antimalarial properties and examined their ADMET properties, which are critical for drug development (Fahim & Ismael, 2021).

3. Cardioprotective Effects

Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines, including derivatives of this compound, as inhibitors of the Na+/H+ exchanger. Their findings suggest potential use in treating acute myocardial infarction, demonstrating cardioprotective effects in both pre- and post-ischemic conditions (Baumgarth, Beier, & Gericke, 1997).

4. Photodynamic Therapy for Cancer

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives, including those related to this compound, for use in photodynamic therapy. Their study highlights the potential of these compounds in treating cancer due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

5. Antifungal Activity

Narayana et al. (2004) investigated derivatives of this compound for their antifungal properties. Their research revealed that these compounds show promising antifungal activity, which is significant for the development of new antifungal agents (Narayana et al., 2004).

6. Antimicrobial Properties

Sych et al. (2019) extended their research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of this compound, demonstrating their antimicrobial and antifungal activities. These compounds displayed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans (Sych et al., 2019).

Propriétés

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)12-8-3-2-5-9(12)14(19)18-15-17-13-10(16)6-4-7-11(13)22-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBDOUCZNSDUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)